molecular formula C28H25N5O5 B2573809 N-(3,5-dimethoxyphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1032002-46-2

N-(3,5-dimethoxyphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2573809
CAS No.: 1032002-46-2
M. Wt: 511.538
InChI Key: OIPSMVYVASZKDO-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O5/c1-16-6-5-7-18(10-16)26-31-28(38-32-26)23-14-33(27-22(25(23)35)9-8-17(2)29-27)15-24(34)30-19-11-20(36-3)13-21(12-19)37-4/h5-14H,15H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPSMVYVASZKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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